Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate
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Description
Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. MPP is a member of the pyridine-pyrimidine family of compounds and is commonly used as a research tool for studying various biological processes.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of 3-(pyrimidinyl)propanoates : The cyclocondensation of derivatives related to Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate from levulinic acid with amidines into pyrimidine and pyrimidine-like derivatives showcases the compound's role in generating new types of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoates. This synthesis protocol enables the production of new 3-(pyrimidinyl)propanoates, highlighting the compound's utility in synthetic organic chemistry (Flores et al., 2013).
- Reactions with Nucleophiles : Studies on the reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles, including the compound of interest, have provided insights into their chemical behavior, offering pathways for the synthesis of complex heterocyclic structures (Agarwal & Knaus, 1985).
Herbicide Research
- Herbicidal Activity : The compound's derivatives, such as fluazifop-butyl and haloxyfop-methyl, have been studied for their postemergence phytotoxicity effects on various plants. These studies contribute to understanding the compound's potential as a selective herbicide, examining factors like carrier volume and addition of crop oil concentrate to enhance phytotoxicity (Buhler & Burnside, 1984).
Synthetic Pathways and Applications
- Novel Synthetic Routes : The research into the synthesis of 2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl)ethyl)phenoxy]propanoic acid demonstrates the compound's flexibility in forming structurally diverse molecules. This particular study sheds light on innovative synthetic routes, expanding the chemical repertoire available for pharmaceutical and agrochemical development (Zhang Dan-shen, 2009).
properties
IUPAC Name |
methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13(19(23)24-2)25-15-8-6-14(7-9-15)18-21-12-10-17(22-18)16-5-3-4-11-20-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPQLPZSOFKCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331295 |
Source
|
Record name | methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666157 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477862-14-9 |
Source
|
Record name | methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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